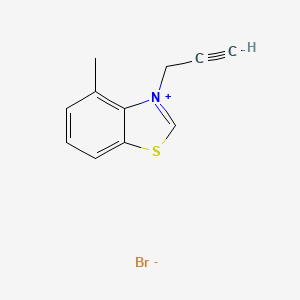
4-Methyl-3-(prop-2-yn-1-yl)-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(prop-2-yn-1-yl)-1,3-benzothiazol-3-ium bromide is a heterocyclic compound that contains a benzothiazole ring substituted with a methyl group and a prop-2-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(prop-2-yn-1-yl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of 4-methylbenzothiazole with propargyl bromide under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Methyl-3-(prop-2-yn-1-yl)-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in appropriate solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioether derivatives.
Substitution: Corresponding substituted benzothiazole derivatives.
科学的研究の応用
4-Methyl-3-(prop-2-yn-1-yl)-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-Methyl-3-(prop-2-yn-1-yl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
4-Methylbenzothiazole: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
3-(Prop-2-yn-1-yl)-1,3-benzothiazol-3-ium bromide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
Uniqueness
4-Methyl-3-(prop-2-yn-1-yl)-1,3-benzothiazol-3-ium bromide is unique due to the presence of both the methyl and prop-2-yn-1-yl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
89059-29-0 |
|---|---|
分子式 |
C11H10BrNS |
分子量 |
268.17 g/mol |
IUPAC名 |
4-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C11H10NS.BrH/c1-3-7-12-8-13-10-6-4-5-9(2)11(10)12;/h1,4-6,8H,7H2,2H3;1H/q+1;/p-1 |
InChIキー |
IPNCCQMUUQIQDQ-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C(=CC=C1)SC=[N+]2CC#C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


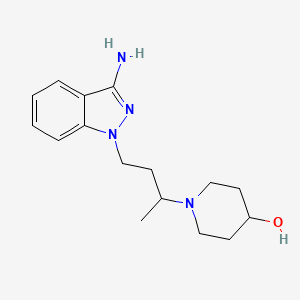
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)

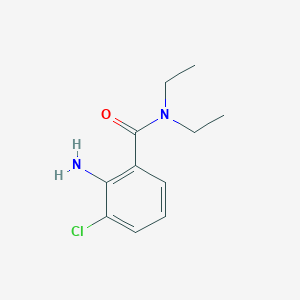
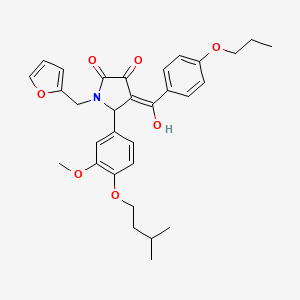
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)
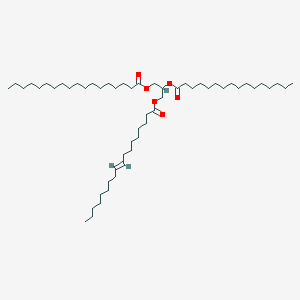
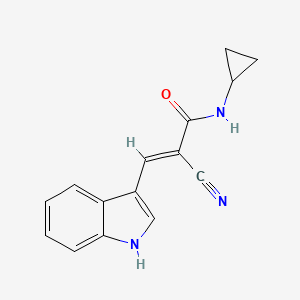
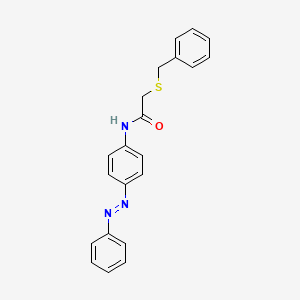
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)


![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
